

Mal-C4-NH-Boc CAS number and supplier information

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Compound of Interest

Compound Name: Mal-C4-NH-Boc

Cat. No.: B1683090 Get Quote

Mal-C4-NH-Boc: A Technical Guide for Researchers

CAS Number: 124529-64-2

This technical guide provides an in-depth overview of **Mal-C4-NH-Boc**, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering comprehensive information on its chemical properties, supplier details, and its application in targeted protein degradation.

Core Compound Information

Mal-C4-NH-Boc is a molecule featuring a maleimide group on one end, a Boc-protected amine on the other, and a C4 alkyl chain as a spacer. This architecture makes it a valuable tool for covalently linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, the two key components of a PROTAC.



Property	Value
CAS Number	124529-64-2
Molecular Formula	C15H24N2O4
Molecular Weight	296.36 g/mol
Synonyms	Maleimide-C4-Amine-Boc
Class	Alkyl/ether-based PROTAC linker

Supplier Information

A variety of chemical suppliers offer **Mal-C4-NH-Boc** for research purposes. The following table lists some of the key suppliers. It is recommended to request certificates of analysis from suppliers to ensure purity and quality.

Supplier	Website
MedChemExpress	INVALID-LINK
TargetMol	INVALID-LINK
CymitQuimica	INVALID-LINK
BLD Pharmatech	INVALID-LINK
Amadis Chemical	INVALID-LINK
AxisPharm	INVALID-LINK
Inner Mongolia Yong Ming Technology Co., Ltd	No website available

Experimental Protocols

The primary application of **Mal-C4-NH-Boc** is in the synthesis of PROTACs. The following sections outline the general experimental procedures for its use.

Boc Deprotection of Mal-C4-NH-Boc



The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for coupling to an E3 ligase ligand or a protein of interest ligand.

Materials:

- Mal-C4-NH-Boc
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- · Magnetic stirrer and stir bar

Procedure:

- Dissolve Mal-C4-NH-Boc in DCM (e.g., 10 mL per 1 g of starting material).
- To the stirred solution, add an excess of TFA (typically 20-50% v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent to yield the deprotected amine, Mal-C4-NH2.



Coupling of Deprotected Mal-C4-NH2 to a Ligand

The newly exposed primary amine can be coupled to a carboxylic acid on a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon [CRBN]) or a target protein using standard amide bond formation protocols.

Materials:

- Deprotected Mal-C4-NH2
- Carboxylic acid-functionalized ligand (for E3 ligase or target protein)
- Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
- Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))
- · Anhydrous dimethylformamide (DMF) or DCM
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM under an inert atmosphere.
- Add the coupling agent (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
- Add a solution of the deprotected Mal-C4-NH2 (1 equivalent) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).



- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting product by column chromatography on silica gel.

Thiol-Maleimide Ligation

The maleimide group of the newly synthesized linker-ligand conjugate can then be reacted with a thiol-containing moiety, typically a cysteine residue on a ligand for the target protein or E3 ligase.

Materials:

- Maleimide-functionalized linker-ligand conjugate
- Thiol-containing ligand
- Phosphate-buffered saline (PBS) or another suitable buffer (pH 6.5-7.5)
- Organic co-solvent if needed (e.g., DMF or DMSO)

Procedure:

- Dissolve the maleimide-functionalized linker-ligand conjugate in a minimal amount of an organic co-solvent if necessary, and then dilute with the reaction buffer.
- Dissolve the thiol-containing ligand in the reaction buffer.
- Mix the two solutions and stir at room temperature. The reaction is typically fast and can be complete within a few hours.
- Monitor the reaction progress by LC-MS.
- Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations







The following diagrams illustrate the key processes involved in the utilization of **Mal-C4-NH-Boc** for PROTAC synthesis.

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